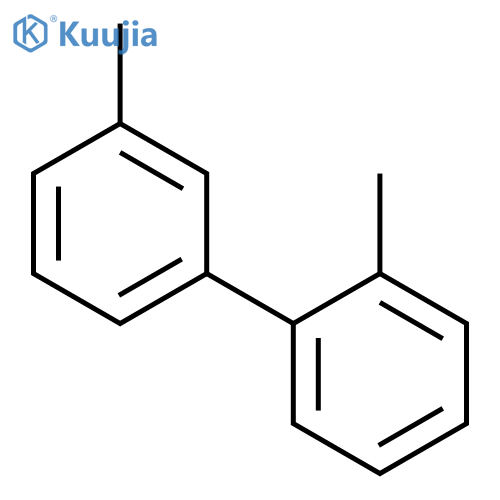Cas no 611-43-8 (2,3'-Dimethylbiphenyl)

2,3'-Dimethylbiphenyl 化学的及び物理的性質
名前と識別子
-
- 1,1'-Biphenyl,2,3'-dimethyl-
- 1-methyl-2-(3-methylphenyl)benzene
- 2,3'-DIMETHYLBIPHENYL
- 23DIMETHYLBIPHENYL
- 2,3'-Ditolyl
- 3,2'-Ditolyl
- m,o'-Bitolyl
- o,m'-Bitolyl
- o,m'-Ditolyl
- 2,3'-Dimethylbiphenyl
-
- MDL: MFCD22628915
- インチ: InChI=1S/C14H14/c1-11-6-5-8-13(10-11)14-9-4-3-7-12(14)2/h3-10H,1-2H3
- InChIKey: UZQLBACCROFUKQ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1)C2=CC=CC=C2C
計算された属性
- せいみつぶんしりょう: 182.10962
- どういたいしつりょう: 182.11
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0A^2
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 密度みつど: 0.9924
- ゆうかいてん: 24.17°C (estimate)
- ふってん: 272.85°C
- フラッシュポイント: 114.4°C
- 屈折率: 1.5810
- PSA: 0
2,3'-Dimethylbiphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB445751-5g |
2,3'-Dimethylbiphenyl, min. 95%; . |
611-43-8 | 5g |
€158.20 | 2024-04-17 | ||
| abcr | AB445751-5 g |
2,3'-Dimethylbiphenyl; min. 95% |
611-43-8 | 5g |
€296.20 | 2022-05-20 | ||
| Advanced ChemBlocks | O31240-5G |
2,3'-dimethylbiphenyl |
611-43-8 | 95% | 5G |
$3,485 | 2023-09-15 | |
| AK Scientific | AMTDA168-1g |
2,3'-Dimethylbiphenyl |
611-43-8 | 97% | 1g |
$67 | 2025-02-18 | |
| Alichem | A019124904-25g |
2,3'-Dimethylbiphenyl |
611-43-8 | 95% | 25g |
$486.54 | 2023-09-01 | |
| Advanced ChemBlocks | O31240-1G |
2,3'-dimethylbiphenyl |
611-43-8 | 95% | 1G |
$1,120 | 2023-09-15 | |
| abcr | AB445751-1g |
2,3'-Dimethylbiphenyl, min. 95%; . |
611-43-8 | 1g |
€123.30 | 2024-04-17 | ||
| A2B Chem LLC | AG81039-1g |
2,3'-Dimethylbiphenyl |
611-43-8 | 98% | 1g |
$219.00 | 2024-04-19 | |
| Apollo Scientific | OR70105-1g |
2,3'-Dimethylbiphenyl |
611-43-8 | 98% | 1g |
£185.00 | 2025-02-20 | |
| abcr | AB445751-25 g |
2,3'-Dimethylbiphenyl; min. 95% |
611-43-8 | 25g |
€809.60 | 2022-05-20 |
2,3'-Dimethylbiphenyl 関連文献
-
Ting-Wei Chang,Pei-Yun Ho,Kuo-Chung Mao,Fung-E. Hong Dalton Trans. 2015 44 17129
-
2. A novel method for the synthesis of substituted naphthalenes and phenanthrenesCharles B. de Koning,Joseph P. Michael,Amanda L. Rousseau J. Chem. Soc. Perkin Trans. 1 2000 787
-
3. Polycyclic biphenylenes. Part 6. Direct routes to benzo[b]biphenylene and related systems via cycloaddition reactionsJohn W. Barton,Michael K. Shepherd,R. John Willis J. Chem. Soc. Perkin Trans. 1 1986 967
-
4. 521. A synthesis of biphenylsF. S. Edmunds,R. A. W. Johnstone J. Chem. Soc. 1965 2898
2,3'-Dimethylbiphenylに関する追加情報
1,1'-Biphenyl,2,3'-Dimethyl-: A Comprehensive Overview
The compound with CAS No. 611-43-8, commonly referred to as 1,1'-biphenyl,2,3'-dimethyl-, is a fascinating organic molecule that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique biphenyl structure, which consists of two phenyl rings connected by a single bond. The presence of methyl groups at the 2 and 3' positions introduces steric effects and electronic modifications that influence its chemical properties and reactivity.
Recent studies have highlighted the importance of biphenyl derivatives in various applications, including pharmaceuticals, agrochemicals, and advanced materials. The dimethyl substitution in this compound enhances its stability and solubility, making it a valuable precursor for synthesizing more complex molecules. Researchers have also explored its potential as a building block for constructing aromatic heterocycles, which are crucial in drug design and electronic materials.
One of the most intriguing aspects of 1,1'-biphenyl,2,3'-dimethyl- is its ability to participate in Suzuki-Miyaura coupling reactions. This reaction is a cornerstone in modern organic synthesis, enabling the construction of biaryl compounds with high efficiency. The steric hindrance introduced by the methyl groups can be both advantageous and challenging depending on the reaction conditions. For instance, studies have shown that the presence of these groups can slow down the reaction kinetics but improve selectivity in certain cases.
In terms of physical properties, 1,1'-biphenyl,2,3'-dimethyl- exhibits a melting point of approximately 65°C and a boiling point around 270°C under standard conditions. Its solubility in organic solvents such as dichloromethane and toluene makes it suitable for various synthetic procedures. The compound's UV-Vis spectrum reveals strong absorption bands in the ultraviolet region due to its conjugated π-system, which is typical for aromatic compounds.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure of biphenyl derivatives with unprecedented accuracy. These studies have provided insights into the compound's frontier molecular orbitals and its reactivity towards electrophilic substitution reactions. For example, density functional theory (DFT) calculations have shown that the methyl groups at the 2 and 3' positions slightly deactivate the aromatic rings by electron donation through sigma bonds.
The synthesis of 1,1'-biphenyl,2,3'-dimethyl- typically involves a Friedel-Crafts alkylation or a Ullmann coupling reaction. However, these methods often require harsh conditions or expensive catalysts. To address this challenge, researchers have developed more efficient protocols using palladium-catalyzed cross-coupling reactions. These methods not only improve yield but also reduce reaction time significantly.
Applications of this compound are diverse and span across multiple disciplines. In materials science, it serves as a key component in synthesizing advanced polymers with tailored electronic properties. In pharmacology, it has been used as a scaffold for developing potential drug candidates targeting various diseases such as cancer and neurodegenerative disorders.
Moreover, recent research has focused on the environmental impact of synthesizing and using such compounds. Studies have shown that proper waste management and recycling strategies can minimize their ecological footprint while maintaining their industrial relevance.
In conclusion,1,1'-biphenyl,2,3'-dimethyl- (CAS No. 611-43-8) is a versatile organic molecule with significant potential in numerous scientific domains. Its unique structure and chemical properties make it an invaluable tool for researchers aiming to push the boundaries of modern chemistry.
611-43-8 (2,3'-Dimethylbiphenyl) 関連製品
- 3073-05-0(p-Quinquephenyl)
- 4920-95-0(4-(3,4-Dimethylphenyl)-1,2-dimethylbenzene)
- 1165-53-3(1,2,4-Triphenylbenzene)
- 84-15-1(O-Terphenyl)
- 643-58-3(2-Methylbiphenyl)
- 259-79-0(Biphenylene)
- 3976-35-0(1,3,5-trimethyl-2-phenylbenzene)
- 992-04-1(Hexaphenylbenzene)
- 32587-64-7((S)-2,2'-Dimethyl-1,1'-binaphthyl)
- 1165-14-6(2'-Phenyl-m-terphenyl)
